2-(3-methylphenoxy)-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetamide
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Overview
Description
2-(3-methylphenoxy)-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetamide is a synthetic organic compound that belongs to the class of benzoxazines. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methylphenoxy)-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetamide typically involves the following steps:
Formation of the Benzoxazine Ring: This can be achieved through the reaction of an appropriate phenol with an amine and formaldehyde under acidic or basic conditions.
Acylation Reaction: The benzoxazine intermediate is then acylated with 2-(3-methylphenoxy)acetyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the benzoxazine ring.
Reduction: Reduction reactions could target the carbonyl group in the benzoxazine ring.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride could be used.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it might be investigated for its potential as a bioactive molecule, possibly exhibiting antimicrobial, antiviral, or anticancer properties.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their therapeutic potential, particularly in the development of new drugs.
Industry
In industry, it could be used in the production of advanced materials, such as polymers or resins, due to the stability and reactivity of the benzoxazine ring.
Mechanism of Action
The mechanism of action would depend on the specific application. For example, if used as a drug, it might interact with specific enzymes or receptors in the body, modulating their activity. The benzoxazine ring could play a crucial role in binding to the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-methylphenoxy)-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetamide
- 2-(4-methylphenoxy)-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetamide
- 2-(3-chlorophenoxy)-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetamide
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity, stability, and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C17H16N2O4 |
---|---|
Molecular Weight |
312.32 g/mol |
IUPAC Name |
2-(3-methylphenoxy)-N-(3-oxo-4H-1,4-benzoxazin-6-yl)acetamide |
InChI |
InChI=1S/C17H16N2O4/c1-11-3-2-4-13(7-11)22-9-16(20)18-12-5-6-15-14(8-12)19-17(21)10-23-15/h2-8H,9-10H2,1H3,(H,18,20)(H,19,21) |
InChI Key |
IADZCFNGVIZFMA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=CC3=C(C=C2)OCC(=O)N3 |
Origin of Product |
United States |
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